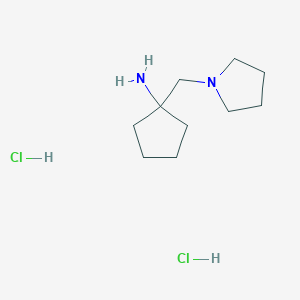

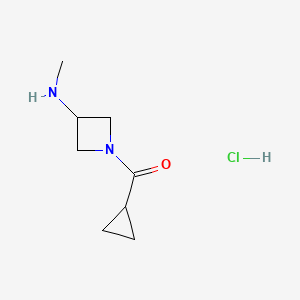

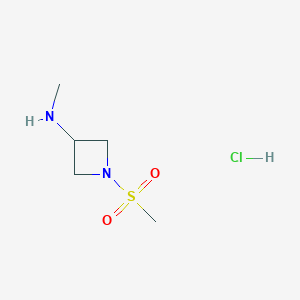

![molecular formula C26H18Cl6N2O2Pd2 B1473279 (NZ)-N-[(4-chlorobenzene-6-id-1-yl)-(4-chlorophenyl)methylidene]hydroxylamine;dichloroniopalladium;palladium CAS No. 287410-78-0](/img/structure/B1473279.png)

(NZ)-N-[(4-chlorobenzene-6-id-1-yl)-(4-chlorophenyl)methylidene]hydroxylamine;dichloroniopalladium;palladium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organometallic compound involving palladium. Organometallic compounds are typically used as catalysts or as reagents in organic synthesis .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the organic ligand and its subsequent reaction with palladium. The specifics of the synthesis would depend on the exact structure of the compound .Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of the atoms and the nature of the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis

The compound could potentially participate in a variety of chemical reactions, depending on the nature of the organic ligand and the oxidation state of the palladium. Organometallic compounds are often used as catalysts in reactions such as cross-coupling reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by factors such as its molecular structure, the nature of the organic ligand, and the oxidation state of the palladium. These properties could include melting point, boiling point, solubility, and reactivity .Mechanism of Action

Target of Action

It is known that palladium-based compounds often interact with various biological molecules, including proteins and dna, due to their ability to form coordination bonds .

Mode of Action

The Di-chlorobis[5-chloro-2-[(4-chlorophenyl)(hydroxyimino-N)methyl]phenyl-C]palladium dimer is known to be a highly effective catalyst for multiple aryl vinylation via Heck coupling . This suggests that the compound may interact with its targets by facilitating the formation of carbon-carbon bonds, a critical process in many biochemical reactions .

Biochemical Pathways

Given its catalytic role in carbon-carbon bond formation, it can be inferred that the compound may influence a variety of biochemical pathways that involve such bond formations .

Pharmacokinetics

It is generally known that the pharmacokinetics of palladium-based compounds can be influenced by factors such as their size, charge, lipophilicity, and the presence of carrier molecules .

Result of Action

Given its role as a catalyst in carbon-carbon bond formation, it can be inferred that the compound may influence a variety of cellular processes that involve such bond formations .

Safety and Hazards

Future Directions

The use of organometallic compounds in organic synthesis is a vibrant field of research, with potential applications in pharmaceuticals, materials science, and other areas. Future research could explore new methods of synthesizing these compounds, novel reactions they can catalyze, and ways to improve their safety and sustainability .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '(NZ)-N-[(4-chlorobenzene-6-id-1-yl)-(4-chlorophenyl)methylidene]hydroxylamine;dichloroniopalladium;palladium' involves the reaction of (4-chlorobenzene-6-id-1-yl)-(4-chlorophenyl)methanone with hydroxylamine to form the corresponding oxime. The oxime is then reacted with dichloroniopalladium and palladium to yield the desired compound.", "Starting Materials": [ "(4-chlorobenzene-6-id-1-yl)-(4-chlorophenyl)methanone", "hydroxylamine", "dichloroniopalladium", "palladium" ], "Reaction": [ "Step 1: React (4-chlorobenzene-6-id-1-yl)-(4-chlorophenyl)methanone with hydroxylamine in the presence of a suitable solvent and a catalyst to form the corresponding oxime.", "Step 2: Isolate the oxime by filtration or extraction and purify it by recrystallization or chromatography.", "Step 3: React the oxime with dichloroniopalladium and palladium in the presence of a suitable solvent and a reducing agent to yield the desired compound.", "Step 4: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography." ] } | |

CAS No. |

287410-78-0 |

Molecular Formula |

C26H18Cl6N2O2Pd2 |

Molecular Weight |

816.0 g/mol |

IUPAC Name |

N-[(4-chlorobenzene-6-id-1-yl)-(4-chlorophenyl)methylidene]hydroxylamine;dichloroniopalladium;palladium |

InChI |

InChI=1S/2C13H8Cl2NO.2ClH.2Pd/c2*14-11-5-1-9(2-6-11)13(16-17)10-3-7-12(15)8-4-10;;;;/h2*1-3,5-8,17H;2*1H;;/q2*-1;;;;+2 |

InChI Key |

QPUPWYGEQHWYOF-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C(=N\O)/C2=[C-]C=C(C=C2)Cl)Cl.C1=CC(=CC=C1/C(=N\O)/C2=[C-]C=C(C=C2)Cl)Cl.[ClH+][Pd][ClH+].[Pd] |

SMILES |

C1=CC(=CC=C1C(=NO)C2=[C-]C=C(C=C2)Cl)Cl.C1=CC(=CC=C1C(=NO)C2=[C-]C=C(C=C2)Cl)Cl.[ClH+][Pd][ClH+].[Pd] |

Canonical SMILES |

C1=CC(=CC=C1C(=NO)C2=[C-]C=C(C=C2)Cl)Cl.C1=CC(=CC=C1C(=NO)C2=[C-]C=C(C=C2)Cl)Cl.[ClH+][Pd][ClH+].[Pd] |

Pictograms |

Irritant |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

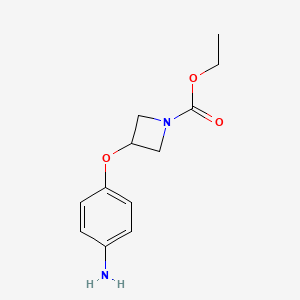

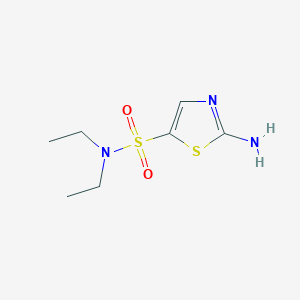

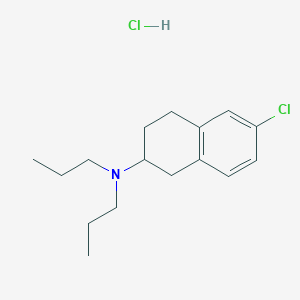

![1-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)urea hydrochloride](/img/structure/B1473201.png)